Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
説明
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 52664-01-4) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7 and an ethyl ester at position 2. It is synthesized via a three-step process starting from ethyl 2-cyanoacetate, involving condensation with dimethylformamidine dimethyl acetal, cyclization with hydrazine hydrate, and final reaction with acetylacetone in acetic acid/ethanol (yield: 80–90% per step) . Its molecular formula is C₁₁H₁₃N₃O₂ (MW: 219.25), and it serves as a key intermediate in medicinal chemistry for designing bioactive molecules, particularly protein kinase inhibitors .
Reduction of this compound with NaBH₄ in methanol or ethanol yields syn- and anti-configurational isomers (e.g., 6b and 7b), which exhibit distinct conformational lability confirmed by NMR and computational studies .
特性
IUPAC Name |
ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-14-8(3)5-7(2)13-10(9)14/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXVZCLTILVGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352432 | |
| Record name | ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52664-01-4 | |
| Record name | ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Step 1: Formation of Ethyl 2-Cyano-3-(Dimethylamino)Acrylate
The synthesis begins with the reaction of ethyl 2-cyanoacetate (1) with N,N-dimethylformamide dimethyl acetal [(MeO)₂CHNMe₂] at 70°C for 6 hours. This step produces ethyl 2-cyano-3-(dimethylamino)acrylate (2) in 90% yield. The reaction proceeds via nucleophilic attack of the enolate on the electrophilic carbon of the acetal, followed by elimination of methanol (Table 1).
Step 2: Cyclization with Hydrazine Hydrate
Intermediate 2 is treated with hydrazine hydrate in ethanol under reflux, leading to the formation of ethyl 5-amino-3-cyano-1H-pyrazole-4-carboxylate (3) . This cyclization step introduces the pyrazole ring and occurs with near-quantitative conversion, though the yield is typically reported as 90% after purification.
Step 3: Cyclocondensation with Acetylacetone
The final step involves cyclocondensation of 3 with acetylacetone in acetic acid at 80°C. This reaction constructs the pyrimidine ring via a Knorr-type mechanism, yielding this compound (4b) . The use of ethyl ester (vs. methyl) ensures better solubility and facilitates product isolation, with total yields exceeding 85%.
Table 1: Three-Step Synthesis Overview
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | (MeO)₂CHNMe₂, 70°C, 6 h | Ethyl 2-cyano-3-(dimethylamino)acrylate | 90% |
| 2 | Hydrazine hydrate, ethanol, reflux | Ethyl 5-amino-3-cyano-1H-pyrazole-4-carboxylate | 90% |
| 3 | Acetylacetone, acetic acid, 80°C | This compound | 85% |
Yield Optimization Strategies
Temperature Control
Maintaining precise temperatures during cyclocondensation (80–85°C) prevents over-reduction of the pyrimidine ring, which can lead to dihydro- or tetrahydropyrazolopyrimidine byproducts. Lower temperatures (<70°C) result in incomplete ring closure, while higher temperatures (>90°C) promote decomposition.
Purification Techniques
Chromatographic purification is essential after each step due to the polarity of intermediates. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates 4b from unreacted acetylacetone and dimeric side products. Recrystallization from hot ethanol further enhances purity to >98%, as confirmed by HPLC.
Structural Characterization
NMR Analysis
¹H NMR (400 MHz, CDCl₃) of 4b exhibits characteristic signals at δ 2.45 (s, 3H, C5-CH₃), δ 2.68 (s, 3H, C7-CH₃), and δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃). The pyrazole proton appears as a singlet at δ 6.82, while the ethyl ester quartet integrates at δ 1.41 (t, J = 7.1 Hz, 3H).
Conformational Stability
NOESY experiments confirm the syn-configuration of the dimethyl groups in 4b , with interproton distances exceeding 6 Å between C5-CH₃ and C7-CH₃. This rigid conformation explains the compound’s resistance to racemization under standard storage conditions.
Applications in Derivative Synthesis
This compound serves as a precursor for bioactive analogs. For instance, hydrolysis of the ester group yields the corresponding carboxylic acid, which can be coupled with amines to generate amide derivatives with enhanced kinase inhibitory activity. Reduction of the pyrimidine ring with NaBH₄ produces syn- and anti-configured tetrahydropyrazolopyrimidines, expanding the compound’s utility in stereochemical studies .
化学反応の分析
Dearomatization via Pyrimidine Ring Reduction
The pyrimidine ring undergoes selective reduction under mild conditions. Sodium borohydride (NaBH₄) in ethanol or methanol reduces the aromatic pyrimidine ring to generate tetrahydropyrazolo[1,5-a]pyrimidine derivatives. This reaction produces two pairs of geometric isomers (syn and anti) due to the stereochemical flexibility of the reduced ring .
Key Findings :
-
Reaction Conditions : NaBH₄ (2 eq) in ethanol (25°C, 24 hrs) yields 85–95% of reduced products .
-
Isomer Distribution :
-
Partial Reduction : Minor dihydro intermediates form but are not isolated in significant quantities .
Table 1 : Reduction Products and Conditions
| Reagents | Solvent | Temperature | Time | Major Products | Yield |
|---|---|---|---|---|---|
| NaBH₄ (2 eq) | Ethanol | 25°C | 24 hr | syn- and anti-tetrahydropyrimidine esters | 85–95% |
Ester Hydrolysis and Subsequent Derivatization
The ethyl ester group undergoes hydrolysis under basic conditions, forming a carboxylic acid intermediate. This acid serves as a precursor for further functionalization, including amidation.
Hydrolysis to Carboxylic Acid
Reaction Conditions :
Amidation of Carboxylic Acid
The carboxylic acid reacts with amines via coupling agents to form amide derivatives, a critical step for bioactive molecule development .
Reaction Conditions :
Table 2 : Hydrolysis and Amidation Parameters
| Step | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O | Reflux, 12 hr | Carboxylic acid | >90% |
| Amidation | Amine, EDC/HOBt | DMF, 25°C, 12 hr | Pyrazolopyrimidine amides | 70–85% |
Substitution Reactions
While direct substitution on the pyrimidine or pyrazole rings is less explored, halogenation and alkylation reactions are feasible at reactive positions. For example, bromination at the 3-position can occur under electrophilic conditions, though specific protocols require further validation .
Structural and Mechanistic Insights
-
Reduction Mechanism : NaBH₄ selectively reduces the pyrimidine ring’s C=N bonds, preserving the pyrazole ring’s integrity .
-
Conformational Analysis : syn-Isomers adopt rigid boat-like conformations, while anti-isomers exhibit chair-like flexibility .
-
Spectroscopic Validation : NMR (¹H, ¹³C) and X-ray crystallography confirm regioselectivity and stereochemistry in reduction products .
科学的研究の応用
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, as promising candidates for anticancer agents. The compound exhibits significant inhibitory activity against various cancer cell lines due to its ability to interfere with specific enzymatic pathways involved in tumor growth and proliferation. For instance, the compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
1.2 Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. It has demonstrated efficacy as an inhibitor of certain kinases and phosphodiesterases, which are critical in signal transduction pathways. This inhibition can lead to therapeutic effects in conditions such as inflammation and cancer .
Synthesis and Functionalization
2.1 Synthesis Pathways
The synthesis of this compound typically involves cyclocondensation reactions between suitable precursors like 3-aminopyrazoles and β-dicarbonyl compounds. This method allows for structural modifications that enhance biological activity and selectivity .
2.2 Derivatization
Post-synthetic modifications are crucial for enhancing the compound's pharmacological properties. Various functional groups can be introduced to optimize its bioactivity and solubility. For example, modifications at the 3-position of the pyrimidine ring can significantly alter the compound's interaction with target proteins .
Material Science Applications
3.1 Photophysical Properties
The unique structural characteristics of this compound contribute to its notable photophysical properties. These properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound's ability to form stable crystals with distinct optical characteristics enhances its utility in these applications .
3.2 Supramolecular Chemistry
The ability of this compound to participate in supramolecular interactions expands its applicability in nanotechnology and drug delivery systems. Its structural rigidity and planarity facilitate stacking interactions that are beneficial for creating organized molecular assemblies .
作用機序
The mechanism of action of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
類似化合物との比較
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (in the target compound) increase electron density in the pyrimidine ring, facilitating dearomatization via reduction .
- Fluorinated and Aromatic Moieties :
生物活性
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (EDMP) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has drawn attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of EDMP, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
- CAS Number : 52664-01-4
The biological activity of EDMP is primarily attributed to its ability to undergo dearomatization , which alters its reactivity and interaction with biological targets. However, specific biochemical pathways affected by EDMP remain largely unknown. Initial studies suggest that it may act as an enzyme inhibitor or receptor modulator , indicating a potential role in various therapeutic contexts .
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of EDMP and related compounds:
- In a study assessing the antibacterial activity of various pyrazolo derivatives, several compounds demonstrated significant bactericidal effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- The evaluation utilized agar well-diffusion and broth microdilution methods, revealing that certain derivatives exhibited comparable efficacy to standard antibiotics like erythromycin and amikacin.
Anticancer Potential
EDMP is also being explored for its anticancer properties:
- Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit key cancer-related enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes are critical in tumor growth and proliferation .
- A study involving the combination of EDMP with doxorubicin showed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that could improve therapeutic outcomes .
Case Study 1: Antibacterial Efficacy
A study synthesized 16 derivatives of pyrazolo[1,5-a]pyrimidine and assessed their antibacterial activity. Among them, compounds with structural similarities to EDMP showed notable effectiveness against resistant bacterial strains. The study concluded that modifications to the pyrazole ring could enhance antibacterial properties .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines demonstrated that EDMP derivatives exhibited significant cytotoxic effects. The research indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| EDMP | CHNO | Significant against S. aureus | Synergistic with doxorubicin |
| Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | CHNO | Moderate activity reported | Limited studies available |
| Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | CHNO | Notable antibacterial effects | Potential anticancer properties |
Q & A
Q. What are the established synthetic routes for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves a three-step protocol starting from ethyl 2-cyanoacetate (1):
Formation of ethyl 2-cyano-3-(dimethylamino)acrylate (2) : Reaction with (MeO)₂CHNMe₂ at 70°C for 6 hours (90% yield).
Cyclization to pyrazole intermediate (3) : Treatment with hydrazine hydrate (NH₂NH₂·H₂O) in EtOH/H₂O at 90°C for 4 hours (82% yield).
Pyrimidine ring formation : Reaction with acetylacetone (CH₃COCH₂COCH₃) in AcOH/EtOH at 100°C for 6 hours (80% yield) .
Q. Key Reaction Conditions :
- Solvents : Ethanol, acetic acid.
- Catalysts : Acidic conditions (AcOH) for cyclization.
- Purification : Crystallization or flash chromatography.
Q. What spectroscopic methods are used to characterize this compound?
Q. How does the substitution pattern (5,7-dimethyl groups) influence reactivity?
The methyl groups at positions 5 and 7:
- Steric effects : Reduce accessibility for electrophilic substitution at adjacent positions.
- Electronic effects : Electron-donating methyl groups stabilize the pyrimidine ring, directing reactions (e.g., dearomatization) to the pyrazole moiety.
- Tautomerism : Preferential stabilization of non-quinoidal structures confirmed by 2D NMR .
Advanced Research Questions
Q. How can dearomatization of the pyrimidine ring be achieved, and what are the implications?
Method : Sodium borohydride (NaBH₄) reduction in methanol catalyzed by sodium methoxide (NaOMe) generates two pairs of geometric isomers.
Q. Experimental Design :
- Reagents : NaBH₄ (4 equiv), MeOH, 0°C to RT.
- Monitoring : TLC (hexane/EtOAc 3:1) and ¹H NMR (disappearance of pyrimidine-H at δ 8.50).
Q. What strategies resolve data contradictions in tautomerism studies of derivatives?
Case Study : 3-(4-Hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one (8) exhibits tautomeric potential.
Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
Example : Derivatives like N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide are precursors for PET tracers targeting peripheral benzodiazepine receptors .
- Methodology :
Q. What challenges arise in scaling up synthetic protocols, and how are they addressed?
Challenges :
- Low yields in cyclization steps due to side reactions.
- Purification difficulties with polar intermediates.
Q. Solutions :
Q. How do computational methods aid in predicting reaction pathways?
Case Study : Dearomatization mechanism studied via DFT calculations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
